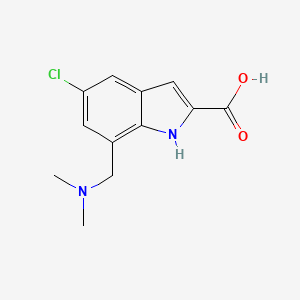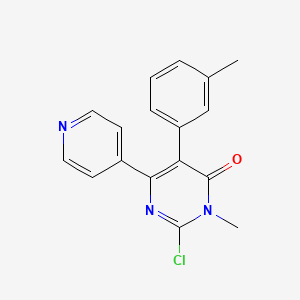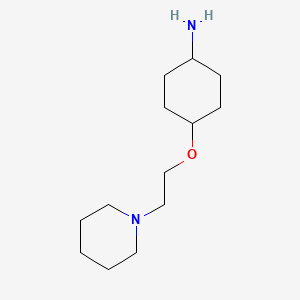
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene: is a complex organic compound that belongs to the class of phthalonitrile derivatives This compound is characterized by its unique structure, which includes two dicyanophenoxy groups attached to a central benzene ring with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical preparation involves the reaction of 4-nitrophthalonitrile with a suitable phenol derivative under basic conditions. For instance, the reaction of 4-nitrophthalonitrile with 1,2-dihydroxy-4-tert-butylbenzene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing cyano groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF are commonly used.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted phthalonitrile derivatives .
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyarylene ethers. These polymers exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for advanced materials applications .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of high-temperature resins and adhesives. These materials are essential in aerospace, electronics, and other high-performance applications .
Mécanisme D'action
The mechanism of action of 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene primarily involves its ability to form stable, high-performance polymers. The cyano groups facilitate strong intermolecular interactions, leading to enhanced thermal and mechanical properties. The tert-butyl group provides steric hindrance, which can improve the processability and solubility of the resulting polymers .
Comparaison Avec Des Composés Similaires
1,2-Bis-(3,4-dicyanophenoxy)benzene: Lacks the tert-butyl group, resulting in different solubility and processability properties.
1,3-Bis-(3,4-dicyanophenoxy)benzene: An isomer with different substitution patterns, affecting its polymerization behavior and properties.
1,4-Bis-(3,4-dicyanophenoxy)benzene: Another isomer with distinct properties due to the different positions of the cyano groups.
Uniqueness: 1,2-Bis(3,4-dicyanophenoxy)-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which enhances its solubility and processability compared to its non-tert-butyl-substituted counterparts. This makes it particularly valuable in applications requiring high-performance polymers with specific processing characteristics .
Propriétés
Formule moléculaire |
C26H18N4O2 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
4-[4-tert-butyl-2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O2/c1-26(2,3)21-6-9-24(31-22-7-4-17(13-27)19(10-22)15-29)25(12-21)32-23-8-5-18(14-28)20(11-23)16-30/h4-12H,1-3H3 |
Clé InChI |
ZATJTKAGCWLZOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B8364027.png)





![[2-(Bromomethyl)-3-chlorophenyl]methanol](/img/structure/B8364072.png)

![2,3-Dimethoxy-6-[1,2,3]triazol-2-yl-benzoic acid](/img/structure/B8364076.png)




